molecular formula C16H17N5O B12240793 2-[4-(2-Methylpyrimidin-4-yl)piperazin-1-yl]-1,3-benzoxazole

2-[4-(2-Methylpyrimidin-4-yl)piperazin-1-yl]-1,3-benzoxazole

Cat. No.: B12240793
M. Wt: 295.34 g/mol
InChI Key: JJNNKEUBUARIQY-UHFFFAOYSA-N
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Description

2-[4-(2-Methylpyrimidin-4-yl)piperazin-1-yl]-1,3-benzoxazole is a heterocyclic compound that has garnered interest due to its potential applications in various scientific fields. This compound features a benzoxazole core linked to a piperazine ring, which is further substituted with a methylpyrimidine group. The unique structure of this compound makes it a valuable candidate for research in medicinal chemistry, particularly in the development of therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(2-Methylpyrimidin-4-yl)piperazin-1-yl]-1,3-benzoxazole typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Benzoxazole Core: This can be achieved by cyclization of an appropriate o-aminophenol derivative with a carboxylic acid or its derivative under acidic conditions.

    Piperazine Substitution: The benzoxazole core is then reacted with a piperazine derivative, such as 1-(2-chloroethyl)piperazine, under basic conditions to form the piperazine-substituted benzoxazole.

    Methylpyrimidine Substitution: Finally, the piperazine-substituted benzoxazole is reacted with 2-methylpyrimidine under nucleophilic substitution conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

2-[4-(2-Methylpyrimidin-4-yl)piperazin-1-yl]-1,3-benzoxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the substituents present on the benzoxazole or piperazine rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Alkyl halides or aryl halides in the presence of a base like potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated or hydrogenated products.

Scientific Research Applications

2-[4-(2-Methylpyrimidin-4-yl)piperazin-1-yl]-1,3-benzoxazole has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in targeting specific receptors or enzymes involved in diseases such as cancer and neurological disorders.

    Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules, including proteins and nucleic acids.

    Industrial Applications: It may be used as an intermediate in the synthesis of more complex molecules with industrial relevance.

Mechanism of Action

The mechanism of action of 2-[4-(2-Methylpyrimidin-4-yl)piperazin-1-yl]-1,3-benzoxazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, thereby influencing biological pathways and processes.

Comparison with Similar Compounds

Similar Compounds

    2-[4-(2-Methoxyphenyl)piperazin-1-yl]-1,3-benzoxazole: Similar structure but with a methoxy group instead of a methylpyrimidine group.

    2-[4-(2-Chloropyrimidin-4-yl)piperazin-1-yl]-1,3-benzoxazole: Similar structure but with a chloropyrimidine group instead of a methylpyrimidine group.

Uniqueness

The uniqueness of 2-[4-(2-Methylpyrimidin-4-yl)piperazin-1-yl]-1,3-benzoxazole lies in its specific substitution pattern, which can confer distinct biological activities and chemical reactivity compared to its analogs. This makes it a valuable compound for targeted research and development in various scientific fields.

Properties

Molecular Formula

C16H17N5O

Molecular Weight

295.34 g/mol

IUPAC Name

2-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]-1,3-benzoxazole

InChI

InChI=1S/C16H17N5O/c1-12-17-7-6-15(18-12)20-8-10-21(11-9-20)16-19-13-4-2-3-5-14(13)22-16/h2-7H,8-11H2,1H3

InChI Key

JJNNKEUBUARIQY-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CC(=N1)N2CCN(CC2)C3=NC4=CC=CC=C4O3

Origin of Product

United States

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